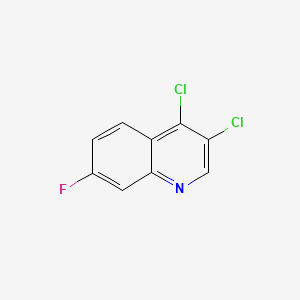

3,4-Dichloro-7-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLWDPXPWAROFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671171 | |

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-51-4 | |

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dichloro 7 Fluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govuky.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise location of each proton and carbon atom in 3,4-Dichloro-7-fluoroquinoline can be established.

1H NMR Analysisuky.eduresearchgate.net

The 1H NMR spectrum of this compound is expected to display signals corresponding to the four protons on the aromatic quinoline (B57606) core. The electron-withdrawing effects of the nitrogen atom and the halogen substituents (chlorine and fluorine) significantly influence the chemical shifts, generally pushing the proton signals downfield. The proton on the pyridine (B92270) ring (H-2) is expected to be the most deshielded. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) will exhibit splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Predicted 1H NMR Data for this compound Data predicted based on analogous structures and general NMR principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | s (singlet) | - |

| H-8 | 8.0 - 8.2 | d (doublet) | JH8-F7 ≈ 8-10 |

| H-5 | 7.8 - 8.0 | d (doublet) | JH5-H6 ≈ 9 |

13C NMR Analysisuky.eduresearchgate.net

The 13C NMR spectrum provides information on all nine unique carbon atoms in the this compound molecule. Carbons directly attached to electronegative atoms (N, Cl, F) are significantly deshielded and appear at higher chemical shifts. The carbon-fluorine coupling (JC-F) is also a key diagnostic feature, with the C-7 signal appearing as a doublet with a large coupling constant. The signals for C-3 and C-4, being attached to chlorine atoms, are also expected at high chemical shifts.

Predicted 13C NMR Data for this compound Data predicted based on analogous structures and general NMR principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 153 |

| C-3 | 135 - 138 |

| C-4 | 145 - 148 |

| C-4a | 148 - 150 |

| C-5 | 125 - 128 |

| C-6 | 115 - 118 (d, JC-F) |

| C-7 | 160 - 165 (d, JC-F) |

| C-8 | 120 - 123 (d, JC-F) |

Advanced NMR Techniques for Complex Structuresuky.edu

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are often necessary for unambiguous signal assignment, especially in complex or substituted heterocyclic systems. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between adjacent protons. A cross-peak between the signals for H-5 and H-6 would be expected, confirming their spatial proximity. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons (C-2, C-5, C-6, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for assigning the quaternary (non-protonated) carbons. For instance, correlations from H-2 to C-3 and C-4, and from H-8 to C-7 and C-8a, would solidify the structural elucidation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled, providing further conformational details. numberanalytics.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysisuky.eduresearchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and characterize the vibrational modes of a molecule. researchgate.net For this compound, the spectra would be dominated by vibrations from the quinoline ring system and the carbon-halogen bonds.

The FTIR and Raman spectra are complementary; for instance, the symmetric stretching of non-polar bonds often yields strong Raman signals but weak IR signals. scirp.org Key expected vibrational frequencies include aromatic C-H stretching, C=C and C=N ring stretching modes, and the characteristic stretches for the C-F and C-Cl bonds. nih.govresearchgate.net

Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1450 | Aromatic C=C and C=N ring stretching |

| 1300 - 1200 | C-F stretching |

| 850 - 750 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysisnih.govuky.edu

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound (C₉H₄Cl₂FN), the molecular weight is 216.04 g/mol . sigmaaldrich.com

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion:

M+: Containing two ³⁵Cl atoms.

M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

M+4: Containing two ³⁷Cl atoms.

The expected intensity ratio for a molecule with two chlorine atoms is approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the structure. chemguide.co.uk

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. For quinoline derivatives, common fragmentation pathways involve the loss of small, stable molecules or radicals. iaea.orgresearchgate.net Plausible fragmentation for the protonated molecule [M+H]⁺ could include the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl), followed by cleavage of the heterocyclic ring. nih.gov

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probinguky.eduresearchgate.net

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. drawellanalytical.com The extended π-conjugated system of the quinoline ring is a strong chromophore, leading to characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724) is expected to show multiple absorption bands corresponding to π → π* transitions. najah.edu Based on related fluoroquinolone structures, strong absorptions are anticipated in the range of 250-350 nm. researchgate.net

Many fluoroquinolone derivatives are known to be fluorescent. nih.govunesp.br Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound would likely exhibit fluorescence at a longer wavelength (a phenomenon known as the Stokes shift). The specific excitation and emission maxima would need to be determined experimentally but provide a sensitive method for detection. drawellanalytical.com

Computational and Theoretical Chemistry of 3,4 Dichloro 7 Fluoroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Current time information in Bangalore, IN.ambeed.com It provides a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like quinoline (B57606) derivatives. DFT calculations can determine optimized molecular geometry, electronic energies, and various reactivity descriptors. For a molecule like 3,4-Dichloro-7-fluoroquinoline, DFT calculations, likely using a hybrid functional such as B3LYP combined with a basis set like 6-311G(d,p), would be the standard approach to model its electronic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO would also be located on the bicyclic core. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom would significantly influence the energies of these orbitals. While specific values for this compound are not published, studies on similar dichloro- and fluoro-substituted quinolones provide context for the expected energy ranges.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties from DFT Studies on Related Quinolone Compounds This table presents data from related compounds to illustrate the typical values obtained from FMO analysis, as specific data for this compound is not available.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound |

|---|---|---|---|---|---|

| (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | B3LYP/6-31G(6D, 7F) | -3.995 | -0.508 | 3.487 | Yes |

| 5,7-dichloro-8-hydroxyquinoline | DFT/B3LYP | Not Reported | Not Reported | Lowered by DES incorporation | Yes |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine | B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 | Yes |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units. This method is used to analyze hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT) within a molecule. The stabilization energy E(2) associated with the interaction between a donor NBO (i) and an acceptor NBO (j) quantifies the strength of these interactions. Current time information in Bangalore, IN.ambeed.com

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis of a Related Heterocyclic System This table illustrates the type of data generated by NBO analysis. The values are for Quercetin on a single layer of graphene and are provided for context.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Source Compound |

|---|---|---|---|

| LP (1) O79 | π* (C87-C88) | 23.41 | Quercetin-SLG |

| π (C81-C86) | π* (C82-C83) | 19.96 | Quercetin-SLG |

| π (C82-C83) | π* (C84-C85) | 21.28 | Quercetin-SLG |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential localized around the electronegative nitrogen atom of the quinoline ring. The hydrogen atoms bonded to the carbon framework would exhibit positive potential. The halogen atoms (Cl and F) would have a dual role, contributing to negative potential due to their lone pairs but also influencing the potential of the surrounding carbon atoms through their strong electron-withdrawing inductive effects. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-protein binding.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the properties of electronically excited states. Current time information in Bangalore, IN. It is used to predict electronic absorption spectra (UV-Vis), excitation energies, and oscillator strengths, which quantify the probability of a given electronic transition.

A TD-DFT study of this compound would provide insights into its photophysical properties. The calculations would likely be performed in various solvents using a continuum model (like IEFPCM or CPCM) to simulate environmental effects. Current time information in Bangalore, IN.ambeed.com The results would reveal the nature of the low-lying electronic transitions, which are typically π → π* and n → π* transitions within the quinoline system. Such theoretical spectra can be compared with experimental data to validate the computational methodology.

Table 3: Illustrative TD-DFT Data for Electronic Transitions This table shows the kind of data obtained from TD-DFT calculations. Specific values for this compound are not available.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | Value | Value | Value | HOMO -> LUMO |

| S2 | Value | Value | Value | HOMO-1 -> LUMO |

| S3 | Value | Value | Value | HOMO -> LUMO+1 |

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is an indispensable tool in drug discovery for predicting how a ligand (like this compound) might interact with a biological target at the atomic level. For fluoroquinolones, the primary antibacterial targets are the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, making them excellent targets for inhibition.

The bactericidal action of fluoroquinolones stems from their ability to stabilize a ternary complex consisting of the enzyme (DNA gyrase or topoisomerase IV) and cleaved DNA. This prevents the re-ligation of the DNA strands, leading to a halt in replication and ultimately, cell death.

A molecular docking study of this compound would involve placing the molecule into the active site of DNA gyrase (composed of GyrA and GyrB subunits) or topoisomerase IV (ParC and ParE subunits). The quinolone core is known to engage in π-π stacking interactions with DNA bases. The substituents play a critical role in forming specific interactions with amino acid residues in the enzyme's binding pocket.

For this compound, the docking simulation would predict:

Hydrogen Bonding: The nitrogen at position 1 and the keto group at position 4 (if present in the parent scaffold, though not explicitly in the name 'quinoline') are classic hydrogen bond acceptors/donors.

Hydrophobic Interactions: The aromatic ring system would form hydrophobic interactions with nonpolar residues.

Halogen Bonding: The chlorine and fluorine atoms could potentially form halogen bonds or other specific interactions with protein residues, influencing binding affinity and specificity. Studies on other dichloro-substituted quinolones have emphasized the importance of the chloro-substituents for lipophilicity and electronic effects that can enhance biological activity. Docking studies on quinoline-hydrazone derivatives against mutant S. aureus DNA gyrase A have shown that active compounds form key interactions with residues like Leu84 and Pro85.

The precise positioning of the dichloro and fluoro substituents on the quinoline scaffold would define the unique interaction profile of this compound, distinguishing its binding mode from other fluoroquinolones and determining its potential efficacy as a dual-targeting inhibitor.

Conformational Analysis and Molecular Dynamics Simulations

No specific studies detailing the conformational analysis or molecular dynamics (MD) simulations for this compound were found. Such studies for other quinoline derivatives often involve identifying stable conformers and simulating their dynamic behavior to understand structural stability and interactions with other molecules, like biological receptors. rsc.orgnih.govnih.gov However, these analyses have not been published for this compound.

Prediction of Non-Linear Optical (NLO) Properties

There is no available research predicting or experimentally determining the non-linear optical (NLO) properties of this compound. Theoretical studies on other organic molecules investigate properties like first and second hyperpolarizability to assess their potential for applications in photonics and optoelectronics. plos.orgrsc.orgaps.orgaps.org This information is not present in the literature for the specified compound.

Solvent Effect Analysis on Electronic and Spectroscopic Properties

No publications were identified that analyze the effect of different solvents on the electronic and spectroscopic properties of this compound. Research in this area for similar compounds typically uses computational models to understand how solvent polarity affects properties like absorption and emission spectra, which is crucial for applications in various chemical environments. plos.org This analysis has not been documented for this compound.

Molecular Mechanism of Action and Biochemical Interactions

Interaction with Bacterial Type II Topoisomerases

DNA gyrase and topoisomerase IV are homologous heterotetrameric enzymes that play vital but distinct roles in bacterial DNA metabolism. nih.govnih.gov DNA gyrase is typically composed of two GyrA and two GyrB subunits (A₂B₂), while topoisomerase IV consists of two ParC and two ParE subunits (C₂E₂). nih.govnih.gov The GyrA and ParC subunits are responsible for DNA cleavage and re-ligation, while the GyrB and ParE subunits possess ATPase activity, providing the energy for the enzymatic reaction. nih.govnih.gov Quinolones target both enzymes, but their relative affinity can differ depending on the specific bacterial species. youtube.comyoutube.com

DNA gyrase is a unique type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication and relieving the torsional stress that arises ahead of the replication fork. researchgate.netyoutube.com Quinolones inhibit this vital function. researchgate.netnih.gov The mechanism does not involve binding to the enzyme alone but rather to the transient complex formed between DNA gyrase and the DNA it has cleaved. nih.govyoutube.com

The core action of the quinolone is to stabilize this "cleaved complex". nih.govnih.govunimib.it In the normal catalytic cycle, the enzyme creates a temporary double-strand break in one segment of DNA to allow another segment to pass through, after which it reseals the break. nih.gov Quinolones bind to this intermediate state, trapping the enzyme with its GyrA subunits covalently linked to the broken DNA ends. researchgate.net This prevents DNA re-ligation, effectively poisoning the enzyme and converting it into a cellular toxin that generates lethal double-strand breaks. nih.govnih.gov The stabilization of these complexes blocks the movement of DNA and RNA polymerases, thereby halting DNA replication and transcription. oup.com

Table 1: Comparison of Bacterial Type II Topoisomerase Targets

| Feature | DNA Gyrase (GyrA₂GyrB₂) | Topoisomerase IV (ParC₂E₂) |

| Primary Function | Induces negative supercoiling; relaxes positive supercoils | Decatenation (separation) of daughter chromosomes |

| Subunit Homology | GyrA is homologous to ParC; GyrB is homologous to ParE nih.gov | ParC is homologous to GyrA; ParE is homologous to GyrB nih.gov |

| Catalytic Subunit | GyrA nih.gov | ParC nih.gov |

| ATPase Subunit | GyrB nih.gov | ParE nih.gov |

| Primary Target in | Most Gram-negative bacteria nih.govyoutube.com | Most Gram-positive bacteria youtube.comyoutube.com |

Topoisomerase IV is the other primary target of quinolone antibacterials. nih.govnih.gov Its main role is in the decatenation, or unlinking, of the two intertwined daughter chromosomes following the completion of a round of DNA replication. youtube.comyoutube.com This separation is essential for the proper segregation of the chromosomes into daughter cells during cell division. slideshare.net

Similar to its effect on DNA gyrase, the 3,4-Dichloro-7-fluoroquinoline pharmacophore inhibits topoisomerase IV by trapping the enzyme-DNA cleaved complex. nih.govplos.org By binding to the ParC-DNA interface, the compound prevents the re-ligation of the double-strand break that the enzyme introduces to unlink the DNA circles. rsc.org This disruption of chromosome segregation is a bactericidal event. youtube.comslideshare.net While topoisomerase IV is the primary target in many Gram-positive bacteria, potent quinolones often exhibit dual-targeting capabilities, inhibiting both enzymes effectively. nih.govacs.org This dual action can be advantageous, as mutations in both target enzymes may be required to confer high-level resistance. nih.govnih.gov

Mechanistic Insights into Enzyme-DNA-Compound Complex Formation

The formation of the ternary drug-enzyme-DNA complex is the central event in the mechanism of action for quinolones. plos.orgnih.gov Crystallographic and biochemical studies have revealed that the quinolone molecule intercalates into the DNA at the site of the double-strand break, near the active site tyrosine residues of the GyrA or ParC subunits that form the covalent bond with the DNA. nih.govnih.gov

A key feature of this interaction is the role of a non-catalytic magnesium ion, which is coordinated by water molecules. nih.gov This water-metal ion bridge is believed to be crucial for stabilizing the drug's binding, forming hydrogen bonds between the C3-C4 keto-acid moiety of the quinolone and specific amino acid residues on the GyrA (e.g., Ser83 and Asp87 in E. coli) or ParC subunit. nih.govoup.com The presence of this bridge helps to lock the quinolone in place, preventing the enzyme from resealing the DNA break. nih.gov The formation of this cleaved complex is a reversible process, but its stabilization by the drug effectively removes the functional enzyme from the cellular pool and transforms it into a DNA-damaging agent. nih.govnih.gov

Allosteric Modulation and Binding Site Analysis

While the primary binding interactions occur at the enzyme-DNA cleavage site, research suggests a more complex binding scenario than a single, static mode. nih.govunimib.it Binding site analysis, particularly through cross-linking studies with modified ciprofloxacin (B1669076) derivatives, has revealed the existence of at least two distinct drug-binding modes within the cleaved complex. nih.govunimib.it

The first binding mode, consistent with initial X-ray crystallography, positions the C-7 ring system of the quinolone facing the GyrB/ParE subunits. nih.govunimib.it However, surprising evidence emerged from studies showing that a modified quinolone could also be cross-linked to a residue on the GyrA subunit (specifically G81C in E. coli). nih.gov Given that the corresponding residues on GyrA and GyrB are approximately 17 Å apart in the crystal structure, this finding strongly indicates a second, alternative binding mode. nih.govunimib.it

This second mode appears to involve an inverted interaction where the C-7 ring system of the quinolone associates with the GyrA/ParC subunit near the helix-4 region, which is also close to where the C3-C4 keto-acid moiety binds. nih.govoup.com The existence of these two binding modes suggests a dynamic interaction between the drug and the enzyme-DNA complex. nih.gov This dual-mode interaction provides new avenues for investigating inhibitor-topoisomerase interactions and could be exploited in the design of novel derivatives that are less susceptible to existing resistance mutations. unimib.itoup.com

Structure Activity Relationship Sar Studies of 3,4 Dichloro 7 Fluoroquinoline Analogues

Impact of Halogen Substituents on Quinolone Core Activity

The presence and position of halogen atoms on the quinolone core are defining factors for the biological activity of this class of compounds. The introduction of a fluorine atom at the C-6 position is widely regarded as a monumental step in the development of quinolones, leading to a dramatic increase in antibacterial potency. pharmacy180.comasm.orgresearchgate.net This enhancement is attributed to improved cell penetration and binding to the DNA gyrase complex. asm.org The order of activity for substituents at the C-6 position is generally F > Cl, Br, CH3 > CN. pharmacy180.com

Substitution at the C-8 position with a halogen, such as fluorine or chlorine, has been shown to improve oral absorption and enhance activity, particularly against anaerobic bacteria. oup.comoup.comresearchgate.net A C-8 fluoro substituent can confer good potency against Gram-negative pathogens. pharmacy180.com However, the nature of the C-8 substituent also influences the compound's side-effect profile; halogen substitution at this position has been linked to the greatest potential for phototoxicity. pharmacy180.comoup.comresearchgate.net

The specific substitution pattern in 2,5-dichloro-8-fluoroquinoline, for example, creates a unique electronic and steric environment that dictates its interaction with biological targets and may offer advantages in potency or selectivity compared to other halogenated quinolines. vulcanchem.com The electronegative character of chlorine and fluorine atoms influences the electronic distribution within the molecule, creating regions of partial positive charge that affect interactions with biological macromolecules. vulcanchem.com Systematic studies on 5,7-dihalido-8-hydroxyquinoline derivatives have also been conducted to rationally assess the impact of the halide substitution pattern on biological activity. acs.org

Substituent Effects at C-3 and C-4 Positions

The structural integrity of the C-3 and C-4 positions is almost universally considered essential for the antibacterial activity of quinolones. researchgate.net These positions, featuring a carboxylic acid group at C-3 and a keto (oxo) group at C-4, are critical for the primary mechanism of action. mdpi.comrjptonline.org The C-4-oxo group appears indispensable, as its replacement with a 4-thioxo or sulfonyl group results in a loss of activity. pharmacy180.com

Similarly, modification of the C-3 carboxylic acid group typically leads to a decrease or total loss of antibacterial efficacy. pharmacy180.comnih.gov This C3/C4 keto-acid moiety mediates the most important interactions between clinically relevant quinolones and their target enzymes, underpinning the formation of a crucial water-metal ion bridge that facilitates drug-enzyme interactions. mdpi.comnih.gov While most modifications are detrimental, the replacement of the C-3 carboxylic group with an isothiazolo group has, in some cases, afforded compounds with greater in vitro antibacterial activity than ciprofloxacin (B1669076). pharmacy180.com This is because the isothiazolo system is an acidic mimic of the carboxylic acid. pharmacy180.com

| Position | Essential Group | Effect of Modification |

| C-3 | Carboxylic Acid (-COOH) | Generally leads to decreased or loss of activity. pharmacy180.comresearchgate.net |

| C-4 | Keto (=O) | Considered essential for antibacterial activity; replacement leads to loss of activity. pharmacy180.commdpi.com |

Role of Fluoro-Substitution at C-7 in Bioactivity

While the fluorine atom at C-6 is a hallmark of the fluoroquinolone class, the substituent at the C-7 position profoundly influences potency, antibacterial spectrum, and pharmacokinetics. researchgate.netrjptonline.org This position has been the subject of extensive modification. asm.org Typically, potent antibacterial agents feature a five- or six-membered heterocyclic ring, such as a piperazine (B1678402) or pyrrolidine (B122466) moiety, at the C-7 position. pharmacy180.comasm.org The introduction of a piperazine ring at C-7 was a key modification that expanded the activity of early quinolones against both Gram-negative and Gram-positive bacteria. rjptonline.orgnih.gov

Modification of the Quinolone Nitrogen (N1) Position

The order of antimycobacterial activity imparted by the N-1 substituent has been reported as tert-butyl ≥ cyclopropyl (B3062369) > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. acs.org However, research into N1-benzofused modifications, which introduce large, hydrophobic, electron-rich substituents, suggests limited utility. chemrxiv.orgnih.govacs.org These bulky groups were found to decrease activity, which was correlated with increased hydrophobicity, leading to poor solubility, impaired outer membrane penetration in Gram-negative bacteria, and reduced target inhibition. chemrxiv.orgnih.gov

| N-1 Substituent | Impact on Activity |

| Cyclopropyl | Often considered optimal; improves overall potency. pharmacy180.comoup.comoup.com |

| Ethyl, Butyl, Difluorophenyl | Result in potent compounds. pharmacy180.com |

| tert-Butyl | High activity, particularly against mycobacteria. acs.org |

| Large Hydrophobic Groups (e.g., Benzofused) | Generally reduces activity due to poor physicochemical properties. chemrxiv.orgacs.orgnih.gov |

Development of Quinolone Hybrids and Conjugates for Enhanced Properties

Molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a promising strategy to develop novel quinolone-based agents with enhanced properties, including improved activity and the ability to overcome resistance. mdpi.comresearchgate.net This approach aims to create dual-action molecules that can interact with multiple biological targets. researchgate.net

Various quinolone hybrids have been synthesized and evaluated:

Quinolone-Oxadiazole/Triazole Hybrids: Novel derivatives of fluoroquinolones have been conjugated with 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) scaffolds. researchgate.net For example, ciprofloxacin-linked quinoline (B57606) hybrids using a quinolin-4-yl-1,3,4-oxadiazole linker have been investigated for their anticancer properties. rsc.org

Quinolone-Cinnamic Acid Conjugates: Conjugates of 4-aminoquinoline (B48711) and cinnamic acid have been synthesized and explored for their hemozoin inhibition properties in the context of antimalarial research. nih.gov

Fluoroquinolone-Fluoroquinolone Hybrids: Hybrids combining fluoroquinolone structures, such as ciprofloxacin and norfloxacin, with artemisinin (B1665778) or 7-chloroquinoline (B30040) have been developed, showing potent antiplasmodial activity. nih.gov

Quinolone-Thiadiazole Hybrids: A series of levofloxacin (B1675101) hybrids incorporating various substituted 1,3,4-thiadiazole (B1197879) moieties have demonstrated potent in vitro cytotoxicity against several cancer cell lines. rsc.org

These hybrid structures can possess superior antibacterial activity compared to the individual component molecules and may be less susceptible to bacterial resistance mechanisms. mdpi.com Beyond antibacterial applications, fluoroquinolone hybrids have shown potential as anti-HIV, antifungal, antimalarial, and antitumor agents. mdpi.com

Chemical Derivatization and Analogue Synthesis

Functionalization at Quinolone Core Positions

The strategic modification of the quinoline (B57606) core is crucial for developing new therapeutic agents. The positions of the substituents significantly influence the molecule's physicochemical properties and biological activity. nih.govmdpi.com

The incorporation of heterocyclic rings is a common strategy to enhance the pharmacological profile of quinoline derivatives. mdpi.comnih.gov Various heterocyclic moieties can be introduced at different positions of the 3,4-dichloro-7-fluoroquinoline core, often through cross-coupling reactions or nucleophilic substitution. nih.gov

For instance, the synthesis of 3-heteroaryl fluoroquinolone hybrids has been extensively reviewed, highlighting methods to convert the C-3 carboxylic acid group (in related quinolones) into various five-membered heterocycles like oxadiazoles, thiadiazoles, and triazoles. mdpi.comnih.gov While this compound lacks a carboxylic acid at C-3, the principles of introducing heterocycles are applicable. The chlorine at C-4 is particularly reactive towards nucleophiles, providing a key site for introducing nitrogen- or sulfur-containing heterocycles.

One notable example involves the synthesis of pyrazole (B372694) derivatives. A series of benzylpyrazole analogues were developed as anti-HIV agents, with a 3,4-dichloro derivative showing significant activity. mdpi.com Another approach involves the formation of a tetrazole ring from a nitrile intermediate, which can be a versatile method for creating quinolone-tetrazole hybrids. mdpi.com

The table below summarizes examples of heterocyclic moieties introduced to quinoline scaffolds, a strategy applicable to this compound.

| Heterocyclic Moiety | Synthetic Method | Precursor Functional Group | Reference |

| Oxadiazole | Cyclization of hydrazide | Carboxylic Acid | mdpi.com |

| 1,2,4-Triazole (B32235) | Reaction with thiosemicarbazide | Carboxylic Acid | nih.gov |

| Tetrazole | Cyclization of nitrile | Nitrile | mdpi.com |

| Pyrazole | Condensation reactions | Not specified | mdpi.com |

Amidation, amination, and alkylation are fundamental reactions for modifying the this compound core, primarily through nucleophilic aromatic substitution (SNAr) at the chlorinated positions. nih.gov The chlorine at the C-4 position is generally more reactive than the one at C-3.

Amination: The reaction of this compound with various primary and secondary amines allows for the introduction of a diverse range of substituents. nih.gov For example, in the development of compounds for Chagas disease, the p-phenoxybenzyl group appended to a secondary amine could be replaced with various halobenzyl groups, such as a 3,4-dichlorobenzyl group, without a loss of potency. nih.gov Buchwald-Hartwig amination is another powerful method for forming C-N bonds, particularly for attaching anilines to the quinoline core. nih.gov

Amidation: Palladium-catalyzed amidation reactions have been successfully employed for chloro-substituted heterocycles. For instance, the amidation of 2,7-dichloro-1,8-naphthyridines with primary amides using a palladium acetate/xantphos catalyst system yields diamido products with good functional-group tolerance. acs.org This methodology is transferable to the this compound system to create novel amido-quinolone derivatives.

Alkylation: Alkylation reactions can introduce carbon-based functional groups. This can be achieved through cross-coupling reactions or by using organometallic reagents. researchgate.net While less common than amination for this specific scaffold, C-alkylation can be used to introduce small alkyl or aryl groups, further diversifying the available analogues. mdpi.com

The following table details examples of these functionalization reactions on related chloro-quinolines.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amination | Primary/Secondary Amines, base | 4-Amino-3-chloro-7-fluoroquinolines | nih.gov |

| Buchwald-Hartwig Amination | Anilines, Pd catalyst, ligand | 4-Anilino-3-chloro-7-fluoroquinolines | nih.gov |

| Amidation | Primary amides, Pd(OAc)₂, xantphos, K₂CO₃ | 4-Amido-3-chloro-7-fluoroquinolines | acs.org |

| Alkylation | Organometallic reagents | 4-Alkyl-3-chloro-7-fluoroquinolines | researchgate.net |

Synthesis of Fused Heterocyclic Quinoline Derivatives

The synthesis of fused heterocyclic systems, where another ring is built onto the quinoline framework, leads to complex, polycyclic structures with unique three-dimensional shapes and biological properties. nih.govnih.govmdpi.com These reactions often involve a multi-step sequence starting with functionalization of the quinoline core, followed by an intramolecular cyclization.

A common strategy involves an initial SNAr reaction to introduce a side chain with a reactive functional group, which then participates in the ring-closing step. For example, a 7-chloro-8-nitroquinolone can react with 3-mercaptopropionic acid, where the thiol displaces the chlorine atom. nih.govresearchgate.net The nitro group is then reduced to an amine, which can undergo intramolecular lactamization with the carboxylic acid on the side chain to form a fused thiazepino ring system. nih.govresearchgate.net A similar strategy using β-alanine or anthranilic acid can lead to fused diazepino or benzodiazepine (B76468) rings, respectively. mdpi.com

These synthetic pathways demonstrate how the substituents on the initial quinoline core guide the formation of the new fused ring.

| Fused Heterocycle | Key Steps | Starting Quinoline | Reference |

| Thiazepinoquinoline | SNAr with mercapto-acid, nitro reduction, lactamization | 7-Chloro-8-nitroquinolone | nih.govresearchgate.net |

| Diazepinoquinoline | SNAr with amino acid (β-alanine), nitro reduction, lactamization | 7-Chloro-8-nitroquinolone | mdpi.com |

| Benzothiazepine-quinoline | SNAr with 2-mercaptobenzoic acid, nitro reduction, lactamization | 7-Chloro-8-nitroquinolone | nih.govresearchgate.net |

Strategies for Diversity-Oriented Synthesis of this compound Analogues

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules in an efficient manner, which is a powerful approach for discovering new drug leads. nih.govscispace.comrsc.org Instead of focusing on a single target molecule, DOS utilizes branching pathways from a common intermediate to generate a library of compounds with varied molecular skeletons. scispace.comcam.ac.uk

Starting with a pluripotent molecule like this compound, a DOS strategy would exploit the different reactivities of the chloro and fluoro substituents and the potential for functionalization at other positions on the quinoline ring. nih.govnih.gov For example, one branch of the synthesis could involve selective nucleophilic substitution at the C-4 position with a library of amines. nih.gov Another branch could utilize cross-coupling reactions to introduce a variety of aryl or heterocyclic groups. A third pathway might involve metalation followed by reaction with different electrophiles to functionalize other positions on the ring. researchgate.net

The development of a potent trypanocidal agent was achieved through a DOS approach that yielded stereoisomeric compounds with nanomolar activity. nih.gov Subsequent structure-activity relationship (SAR) studies on the most promising analogue involved the systematic replacement of amine substituents, demonstrating the power of combining DOS with traditional medicinal chemistry. nih.gov The goal of DOS is to maximize structural diversity by varying not just the appended building blocks, but also the core molecular framework itself. scispace.com

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate individual components from a mixture. For a compound like 3,4-Dichloro-7-fluoroquinoline, both liquid and gas chromatography play crucial roles.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. researchgate.netjfda-online.com This method offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities, even at trace levels. moca.net.uaresearchgate.net

In a typical HPLC analysis of quinoline (B57606) derivatives, a reversed-phase column, such as a C18 column, is often employed. moca.net.uanih.gov The separation is achieved by partitioning the analyte between a nonpolar stationary phase and a polar mobile phase. The mobile phase composition, often a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve the best separation of the target compound from any byproducts or starting materials. moca.net.uaresearchgate.netnih.gov Detection is commonly performed using a UV detector, as the quinoline ring system exhibits strong absorbance in the UV region. moca.net.uaresearchgate.net For enhanced specificity and identification, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks.

A key aspect of using HPLC for purity assessment is method validation, which ensures the reliability of the results. researchgate.net Validation parameters typically include linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). nih.gov For instance, in the analysis of a related fluoroquinolone, calibration curves have demonstrated excellent linearity with high correlation coefficients, and the precision, measured as relative standard deviation (RSD), is generally found to be less than 2%. moca.net.uanih.gov

Table 1: Typical HPLC Parameters for Fluoroquinolone Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | moca.net.ua |

| Mobile Phase | Acetonitrile/Phosphate Buffer | moca.net.uaresearchgate.net |

| Detection | UV at 280-290 nm or PDA | moca.net.uanih.gov |

| Flow Rate | 1.0 - 2.0 mL/min | moca.net.ua |

| Temperature | Ambient or controlled (e.g., 30°C) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While this compound itself may have limited volatility, GC-MS becomes particularly useful for the analysis of its more volatile derivatives or potential volatile impurities from its synthesis. nih.gov This method is limited to thermally stable and volatile compounds. nih.gov

For GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. nih.govnarraj.org The column contains a stationary phase that separates compounds based on their boiling points and interactions with the phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nist.gov The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for identification. nist.gov

To analyze non-volatile or polar compounds like certain quinoline derivatives by GC-MS, a chemical derivatization step is often necessary. jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable form. Common derivatization reactions include silylation, acylation, or alkylation, which target functional groups like carboxylic acids or amines. jfda-online.com The introduction of fluoroacyl groups, for example, can significantly increase volatility. jfda-online.com

Table 2: GC-MS Operational Parameters

| Parameter | Typical Setting | Source |

| Carrier Gas | Helium | nih.govnarraj.org |

| Flow Rate | 0.5 - 3.22 mL/min | narraj.orgjppres.com |

| Ionization Mode | Electron Impact (EI), 70 eV | narraj.orgnist.gov |

| Mass Range | 28 - 600 amu | narraj.org |

| Column | Capillary column (e.g., DB-5ms) | nist.gov |

Spectrophotometric and Spectrofluorimetric Assays for Research Quantification

Spectrophotometric and spectrofluorimetric methods are widely used for the quantification of quinolone derivatives due to their simplicity, speed, and sensitivity. nih.gov These techniques are based on the interaction of the compound with electromagnetic radiation.

UV-Visible spectrophotometry measures the absorption of light by the analyte in a solution. Quinolone derivatives, including this compound, possess a chromophoric quinoline ring system that absorbs UV light, making this method suitable for their quantification. researchgate.net The analysis is based on the Beer-Lambert law, which states that the absorbance is directly proportional to the concentration of the analyte. Spectrophotometric methods can involve direct measurement or the formation of colored complexes through reactions like charge-transfer or ion-pair formation to enhance sensitivity and selectivity. nih.govresearchgate.net For instance, various fluoroquinolones have been determined by forming colored ion-pair complexes with dyes like bromothymol blue or bromocresol green. nih.govresearchgate.net

Spectrofluorimetry is an even more sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. nih.govtandfonline.com Many fluoroquinolones exhibit native fluorescence due to their conjugated ring systems, which can be measured for quantification. thescipub.com The fluorescence intensity is typically proportional to the concentration over a certain range. For some fluoroquinolones, derivatization with reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or complexation with charge-transfer agents can significantly enhance the fluorescence signal, leading to very low detection limits, often in the nanogram per milliliter (ng/mL) range. nih.govscirp.orgthescipub.com

Table 3: Comparison of Spectroscopic Quantification Methods for Fluoroquinolones

| Method | Principle | Typical Wavelengths (nm) | Detection Limits | Source |

| UV-Vis Spectrophotometry | Light Absorption | 270-420 (depending on complex) | µg/mL range | nih.govresearchgate.net |

| Spectrofluorimetry (Native) | Native Fluorescence | Ex: ~290, Em: ~450 | ng/mL range | thescipub.com |

| Spectrofluorimetry (Derivatized) | Enhanced Fluorescence | Varies with reagent | Sub-ng/mL to ng/mL range | nih.govtandfonline.comscirp.orgthescipub.com |

Capillary Electrophoresis (CE) in Quinolone Research

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven effective for the analysis of quinolones. nih.govoup.com Separation in CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary. oup.com This technique offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. oup.com

For the analysis of quinolones, which are often ionizable, Capillary Zone Electrophoresis (CZE) is a commonly used mode. oup.comacs.org In CZE, the separation is governed by the charge-to-mass ratio of the analytes. oup.com The pH of the background electrolyte (BGE) is a critical parameter as it determines the charge state of the quinolone molecules. Buffers such as phosphate or borate (B1201080) are frequently used to control the pH and ionic strength of the BGE. nih.govoup.com Detection is typically performed by UV absorbance, often at wavelengths around 214 nm or 280 nm. nih.govoup.com

CE has been successfully applied to the simultaneous separation and quantification of multiple quinolones in various samples, including pharmaceutical formulations. nih.gov The specificity of the method allows for the identification of individual quinolones based on their migration times. nih.gov Furthermore, coupling CE with mass spectrometry (CE-MS) provides even greater specificity and sensitivity, enabling the identification and quantification of trace levels of quinolones. acs.orgrsc.org

Table 4: Typical Capillary Electrophoresis Conditions for Quinolone Analysis

| Parameter | Typical Condition | Source |

| Capillary | Fused silica (B1680970) (e.g., 75 µm ID) | nih.gov |

| Background Electrolyte | Phosphate or Borate buffer | nih.govoup.com |

| Applied Voltage | +20 to +25 kV | oup.comrsc.org |

| Detection | UV (214 nm or 280 nm) or MS | nih.govoup.comrsc.org |

| Temperature | 25°C | oup.comrsc.org |

Q & A

Q. Table 1: Comparative Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chlorination of 4-OH precursor | POCl₃, reflux, 8h | 78 | 95 | |

| Decarboxylation route | NaOH (10%), 100°C, 2h | 65 | 90 |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Values | Structural Insight |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.41 (d, J = 8.0 Hz, 1H), 7.92 (s, 1H) | C-2 and C-8 aromatic protons |

| EI-MS | m/z 230 [M⁺], 195 [M-Cl]⁺ | Molecular ion and fragmentation |

Frameworks for Rigorous Inquiry

- Apply PICO (Population: bacterial strains; Intervention: derivative analogs; Comparison: existing antibiotics; Outcome: MIC reduction) to design antimicrobial studies .

- Use FINER criteria (Feasible: in vitro assays; Novel: unexplored C-3 modifications; Relevant: antibiotic resistance crisis) to prioritize research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.